
3-((2-(Piperidin-1-yl)-1H-indol-3-yl)methylene)indolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-(Piperidin-1-yl)-1H-indol-3-yl)methylene)indolin-2-one is a synthetic organic compound that belongs to the class of indolin-2-one derivativesThe structure of this compound includes an indolin-2-one core, which is a common scaffold in many biologically active molecules, and a piperidine moiety, which is often associated with enhanced pharmacological properties .
Métodos De Preparación
The synthesis of 3-((2-(Piperidin-1-yl)-1H-indol-3-yl)methylene)indolin-2-one typically involves a multi-step process. One common synthetic route starts with the preparation of the indolin-2-one core, which can be achieved through the cyclization of isatin derivatives. The piperidine moiety is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the methylene bridge, which connects the indolin-2-one and piperidine units. This can be accomplished through a condensation reaction using appropriate aldehydes or ketones under basic conditions .
Análisis De Reacciones Químicas
3-((2-(Piperidin-1-yl)-1H-indol-3-yl)methylene)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives with altered biological activities.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced derivatives with different pharmacological properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles. .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. .
Medicine: Due to its biological activities, the compound is being investigated as a potential therapeutic agent. .
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes. .
Mecanismo De Acción
The mechanism of action of 3-((2-(Piperidin-1-yl)-1H-indol-3-yl)methylene)indolin-2-one involves its interaction with various molecular targets and pathways. The compound has been shown to bind to DNA and proteins, leading to the inhibition of essential cellular processes. For example, it can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can bind to proteins involved in cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
3-((2-(Piperidin-1-yl)-1H-indol-3-yl)methylene)indolin-2-one can be compared with other indolin-2-one derivatives, such as:
3-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)indolin-2-one: This compound has shown potent antibacterial activity against drug-resistant bacteria, making it a promising candidate for the development of new antibiotics.
3-((5-Methylfuran-2-yl)methylene)indolin-2-one: This derivative has demonstrated significant antioxidant activity, making it useful in the development of new therapeutic agents for oxidative stress-related diseases.
The uniqueness of this compound lies in its combination of the indolin-2-one core and the piperidine moiety, which imparts enhanced biological activities and pharmacological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C22H21N3O |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
(3E)-3-[(2-piperidin-1-yl-1H-indol-3-yl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C22H21N3O/c26-22-18(16-9-3-5-11-20(16)24-22)14-17-15-8-2-4-10-19(15)23-21(17)25-12-6-1-7-13-25/h2-5,8-11,14,23H,1,6-7,12-13H2,(H,24,26)/b18-14+ |
Clave InChI |
BGTROITZIZTULY-NBVRZTHBSA-N |
SMILES isomérico |
C1CCN(CC1)C2=C(C3=CC=CC=C3N2)/C=C/4\C5=CC=CC=C5NC4=O |
SMILES canónico |
C1CCN(CC1)C2=C(C3=CC=CC=C3N2)C=C4C5=CC=CC=C5NC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



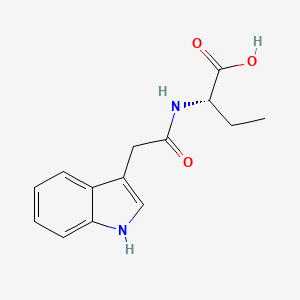
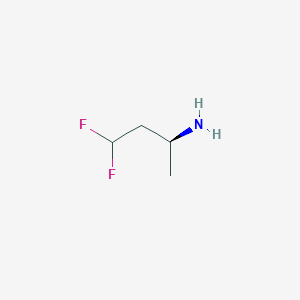
![2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B12941839.png)
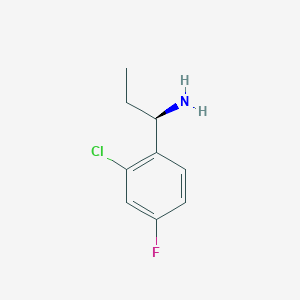

![[(5-Chloro-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12941854.png)
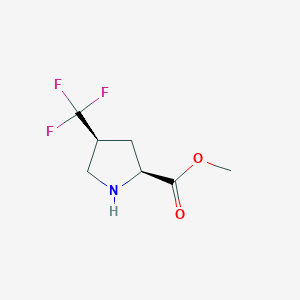
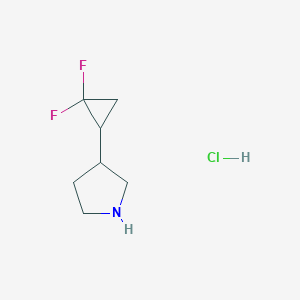
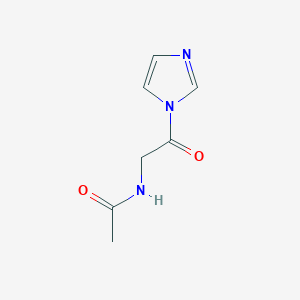
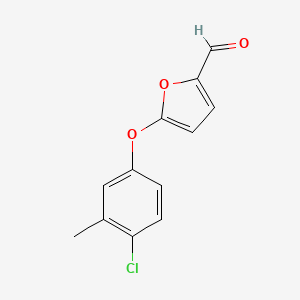

![2-Methoxy-7-methyl-17-oxa-7-azatetracyclo[12.2.1.05,16.010,15]heptadeca-1,3,5(16),10-tetraen-12-ol](/img/structure/B12941893.png)
![Benzaldehyde, 3-[[[4-(3,5-dimethyl-1H-pyrazol-1-YL)-1-phthalazinyl]thio]methyl]-4-methoxy-](/img/structure/B12941897.png)
